![molecular formula C14H9F4NO3 B1227269 2,3,4,5-Tetrafluoro-6-(3-methoxyanilino)benzoic acid](/img/structure/B1227269.png)
2,3,4,5-Tetrafluoro-6-(3-methoxyanilino)benzoic acid
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Overview
Description
2,3,4,5-tetrafluoro-6-(3-methoxyanilino)benzoic acid is an aminobenzoic acid.
Scientific Research Applications
Polyaniline Doping
Polyaniline can be doped with various benzoic acids, including substituted benzoic acids like 2,3,4,5-Tetrafluoro-6-(3-methoxyanilino)benzoic acid. This doping enhances the conductivity and other properties of polyaniline, making it suitable for advanced technological applications (Amarnath & Palaniappan, 2005).
Quantum Chemical Studies
Quantum chemical studies have been conducted on substituted benzoic acids, including 3- and 4-substituted types. This research is crucial for understanding the molecular interactions and properties of such compounds (Sainsbury, 1975).
Development of Novel Fluorescence Probes
Substituted benzoic acids have been used to develop novel fluorescence probes. These probes can detect reactive oxygen species, providing tools for biological and chemical research (Setsukinai et al., 2003).
Potentiometric Titration
Hydroxylated benzoic acids, including substituted types, have been subject to potentiometric titration. This method is used for analyzing chemical properties and reactions of these compounds (Aktaş & Yaşar, 2004).
Hypoglycemic Activity Research
Research into hypoglycemic benzoic acid derivatives, including substituted types, is significant for developing new medications for conditions like diabetes (Grell et al., 1998).
properties
Product Name |
2,3,4,5-Tetrafluoro-6-(3-methoxyanilino)benzoic acid |
---|---|
Molecular Formula |
C14H9F4NO3 |
Molecular Weight |
315.22 g/mol |
IUPAC Name |
2,3,4,5-tetrafluoro-6-(3-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H9F4NO3/c1-22-7-4-2-3-6(5-7)19-13-8(14(20)21)9(15)10(16)11(17)12(13)18/h2-5,19H,1H3,(H,20,21) |
InChI Key |
PSRYBZDEEXBKMI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C(C(=C(C(=C2F)F)F)F)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=C(C(=C2F)F)F)F)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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